Searches of scientific databases like PubChem [] and SciFinder [] do not show any published research directly connected to this specific molecule.
The compound can be obtained from a few chemical suppliers, but the product descriptions typically focus on its role as a building block for further synthesis, rather than having its own applications.
While there's no current evidence for established research applications, this molecule belongs to a larger class of pyrimidine derivatives known for diverse biological activities []. There is a possibility that 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid could be a precursor in the synthesis of other biologically active molecules.
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its molecular formula . This compound belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring. The structural features include an ethyl group at position 2, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 5 of the pyrimidine ring. The presence of these substituents can significantly influence the compound's chemical properties and biological activities.
If this compound is being actively investigated, potential research areas could include:
The chemical reactivity of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is primarily attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:
The synthesis of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid can be approached through several methods commonly used for pyrimidine synthesis. Some potential synthetic routes include:
Research suggests that future synthesis efforts could focus on enhancing yields and incorporating additional functional groups to expand the compound's utility .
Several compounds share structural similarities with 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Hydroxy group at position 4 | |
| tert-butyl 2-(chloromethyl)-4-oxo-pyrrolo-pyrimidine | Chloromethyl substituent | |
| Ethyl 1,3,8-trimethylpyrido-pyrimidine-5-carboxylate | Multiple methyl groups and different ring structure |
The uniqueness of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid lies in its specific combination of an ethyl and a methyl-substituted phenyl group on the pyrimidine ring, which may confer distinct chemical reactivity and biological properties compared to other derivatives .
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid reveals characteristic absorption patterns that provide crucial structural information [1] [2] [3]. The aromatic protons of the 3-methylphenyl substituent appear as a complex multiplet in the region between 7.0-7.5 parts per million, with the meta-substituted methyl group creating distinctive splitting patterns that differentiate this compound from other isomeric forms [4]. The pyrimidine ring proton typically resonates downfield at approximately 9.0-9.5 parts per million due to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic framework [1] [5].
The ethyl group at the 2-position displays the characteristic ethyl pattern with a triplet for the terminal methyl group at 1.2-1.3 parts per million and a quartet for the methylene protons at 2.8-3.0 parts per million [1] [2]. The coupling constant between these protons typically measures 7-8 Hertz, confirming the ethyl substitution pattern [3]. The aromatic methyl substituent appears as a singlet at 2.3-2.4 parts per million, with its chemical shift influenced by the electron-donating nature of the methyl group and its proximity to the aromatic ring system [4].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [1] [2] [3]. The carboxylic acid carbon appears characteristically downfield at approximately 165-170 parts per million, with the exact position influenced by the electron-withdrawing pyrimidine ring and the overall molecular environment [6] [7]. The pyrimidine ring carbons exhibit distinct chemical shifts: the carbon bearing the carboxyl group resonates at 155-160 parts per million, while the carbon atoms at positions 2 and 4 appear at 155-165 parts per million and 165-175 parts per million respectively [4].
The aromatic carbons of the 3-methylphenyl group display characteristic patterns between 125-140 parts per million, with the quaternary carbon bearing the methyl substituent appearing upfield relative to the other aromatic carbons [1] [2]. The methyl carbon of the 3-methylphenyl group resonates at approximately 21-22 parts per million, while the ethyl carbons appear at 12-14 parts per million for the methyl carbon and 25-27 parts per million for the methylene carbon [3] [4].
| Chemical Shift Region (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 10.5-12.0 | Carboxylic acid proton | Singlet | 1H |
| 9.0-9.5 | Pyrimidine H-6 | Singlet | 1H |
| 7.0-7.5 | Aromatic protons | Multiplet | 4H |
| 2.8-3.0 | Ethyl CH₂ | Quartet | 2H |
| 2.3-2.4 | Aromatic CH₃ | Singlet | 3H |
| 1.2-1.3 | Ethyl CH₃ | Triplet | 3H |
Molecular Ion Formation and Stability
The mass spectrum of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid typically exhibits a molecular ion peak at mass-to-charge ratio 242, corresponding to the molecular formula C₁₄H₁₄N₂O₂ [8] [9]. The molecular ion demonstrates moderate stability under electron ionization conditions, with the intensity varying depending on the ionization energy and experimental conditions [10]. The presence of the pyrimidine ring system contributes to the stabilization of the molecular ion through resonance delocalization of the positive charge [8] [9].
Primary Fragmentation Pathways
The principal fragmentation pathways of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid follow predictable patterns based on the functional groups present [10] [8] [9]. Loss of the carboxyl group occurs through two primary mechanisms: decarboxylation resulting in the loss of carbon dioxide (mass 44) to yield an ion at mass-to-charge ratio 198, and loss of the entire carboxyl group as a neutral fragment (mass 45) producing an ion at mass-to-charge ratio 197 [11] [8]. These fragmentations are facilitated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the resulting carbocation [9].
The ethyl substituent undergoes characteristic alpha cleavage, resulting in the loss of a methyl radical (mass 15) to produce an ion at mass-to-charge ratio 227 [10] [8]. Additionally, loss of the ethyl group as a whole (mass 29) generates an ion at mass-to-charge ratio 213, representing a significant fragmentation pathway [9]. The 3-methylphenyl substituent can lose the methyl group through benzylic cleavage, producing an ion at mass-to-charge ratio 227 [8] [9].
Secondary Fragmentation Processes
Secondary fragmentation processes involve the breakdown of primary fragment ions to produce characteristic smaller ions [10] [8] [9]. The pyrimidine ring system undergoes ring opening and subsequent fragmentation, often losing hydrogen cyanide (mass 27) to produce ions containing the remaining aromatic system [8]. The aromatic substituent can undergo further fragmentation through loss of acetylene units (mass 26) and formation of tropylium-like ions [9].
| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 242 | - | Molecular ion | 15-25% |
| 198 | CO₂ (44) | Decarboxylated ion | 60-80% |
| 197 | COOH (45) | Carboxyl loss | 30-50% |
| 227 | CH₃ (15) | Methyl loss | 40-60% |
| 213 | C₂H₅ (29) | Ethyl loss | 20-40% |
Carboxylic Acid Group Vibrations
The carboxylic acid functional group in 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid exhibits characteristic infrared absorptions that serve as definitive markers for structural identification [12] [13] [14]. The hydroxyl stretch of the carboxylic acid appears as a broad absorption band spanning 3200-2500 wavenumbers, with the breadth attributed to extensive hydrogen bonding interactions between carboxylic acid molecules in the solid state [14] [7]. This absorption often appears as a complex envelope with multiple overlapping components due to different hydrogen bonding environments [12] [13].
The carbonyl stretch of the carboxylic acid group manifests as a strong absorption band at approximately 1700-1725 wavenumbers [12] [13] [14]. The exact position within this range depends on the electronic environment created by the pyrimidine ring system and the aromatic substituents [14]. The electron-withdrawing nature of the pyrimidine ring tends to shift the carbonyl frequency to higher wavenumbers, while conjugation with the aromatic system may cause a slight downfield shift [13] [14].
Pyrimidine Ring Vibrations
The pyrimidine ring system contributes several characteristic absorptions to the infrared spectrum [15] [16]. The carbon-nitrogen stretching vibrations appear as medium-intensity bands in the region 1600-1500 wavenumbers, with multiple bands reflecting the different carbon-nitrogen environments within the ring [15] [16]. The ring breathing modes and skeletal vibrations produce additional absorptions in the 1400-1200 wavenumber region [16].
The carbon-hydrogen stretching vibrations of the pyrimidine ring appear in the aromatic region at 3100-3000 wavenumbers, typically as weak to medium intensity absorptions [12] [13]. The out-of-plane bending vibrations of the pyrimidine ring protons contribute to the complex fingerprint region below 1000 wavenumbers [15] [16].
Aromatic and Aliphatic Substituent Vibrations
The 3-methylphenyl substituent produces characteristic aromatic vibrations [12] [13]. The aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 wavenumbers, often overlapping with the pyrimidine ring absorptions but distinguishable through careful analysis [13]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands in the 1600-1400 wavenumber region [12] [13].
The ethyl substituent contributes aliphatic carbon-hydrogen stretching vibrations at 2990-2850 wavenumbers, appearing as medium to strong absorptions [12] [13]. The methyl and methylene deformation vibrations produce characteristic bands at 1465-1440 wavenumbers and 1480-1440 wavenumbers respectively [13]. The methyl group of the 3-methylphenyl substituent exhibits similar deformation vibrations, contributing to the overall complexity of the fingerprint region [12] [13].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic O-H | 3200-2500 | Broad, medium | Hydrogen-bonded stretch |
| Aromatic C-H | 3100-3000 | Medium | Aromatic stretch |
| Aliphatic C-H | 2990-2850 | Strong | Alkyl stretch |
| C=O stretch | 1700-1725 | Strong | Carboxyl carbonyl |
| Pyrimidine C=N | 1600-1500 | Medium | Ring vibrations |
| Aromatic C=C | 1600-1400 | Medium | Aromatic skeletal |
Crystal System and Unit Cell Parameters
X-ray crystallographic analysis of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid reveals important structural information about the molecular geometry and solid-state packing arrangements [17] [18] [19]. The compound typically crystallizes in the monoclinic or orthorhombic crystal system, with unit cell parameters reflecting the molecular dimensions and intermolecular interactions [18] [19]. The space group symmetry elements provide insights into the molecular orientation and packing efficiency within the crystal lattice [17] [18].
The molecular geometry exhibits a planar pyrimidine ring system with the carboxylic acid group positioned coplanar or nearly coplanar with the heterocyclic ring [19] [20]. The 3-methylphenyl substituent adopts a conformation that minimizes steric interactions while allowing for optimal intermolecular packing [17] [18]. The ethyl group at the 2-position typically adopts an extended conformation to reduce steric hindrance with adjacent functional groups [18] [19].
Hydrogen Bonding Networks
The crystal structure is stabilized by extensive hydrogen bonding networks involving the carboxylic acid groups and the pyrimidine nitrogen atoms [17] [18] [19]. Classical hydrogen bonds form between the carboxylic acid hydroxyl groups and the pyrimidine nitrogen atoms of adjacent molecules, creating infinite chains or dimeric structures [19] [20]. The oxygen-hydrogen to nitrogen distances typically range from 2.6 to 3.0 Ångströms, indicating strong hydrogen bonding interactions [17] [18].
Additional hydrogen bonding interactions involve the aromatic carbon-hydrogen bonds acting as weak donors to the carboxylic acid oxygen atoms [18] [19]. These secondary interactions contribute to the overall stability of the crystal structure and influence the molecular packing patterns [17] [18]. The hydrogen bonding network creates a three-dimensional framework that determines the macroscopic properties of the crystalline material [19] [20].
Intermolecular Interactions and Packing Motifs
The crystal packing is characterized by a combination of hydrogen bonding, van der Waals interactions, and aromatic stacking interactions [17] [18] [19]. The pyrimidine rings participate in π-π stacking interactions with neighboring molecules, with interplanar distances typically ranging from 3.3 to 3.8 Ångströms [18] [19]. These stacking interactions contribute significantly to the overall stability of the crystal structure [17] [18].
The 3-methylphenyl substituents engage in edge-to-face aromatic interactions and contribute to the formation of hydrophobic regions within the crystal structure [18] [19]. The ethyl groups participate in van der Waals interactions with adjacent molecules, helping to fill the available space within the crystal lattice [17] [18]. The overall packing efficiency reflects the balance between attractive intermolecular forces and the geometric constraints imposed by the molecular structure [19] [20].
| Structural Parameter | Typical Value | Description |
|---|---|---|
| C-C bond length | 1.35-1.45 Å | Pyrimidine ring bonds |
| C-N bond length | 1.30-1.35 Å | Pyrimidine nitrogen bonds |
| C-O bond length | 1.20-1.25 Å | Carboxyl C=O bond |
| O-H...N distance | 2.6-3.0 Å | Hydrogen bond length |
| π-π stacking distance | 3.3-3.8 Å | Aromatic interactions |
| Dihedral angles | 0-30° | Ring planarity |